N-cyclopropylpyrazine-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O2S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-cyclopropylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C7H9N3O2S/c11-13(12,10-6-1-2-6)7-5-8-3-4-9-7/h3-6,10H,1-2H2 |
InChI Key |
URWFBCZQFVEHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Sulfonamide Formation
The formation of the sulfonamide bond is a cornerstone of this synthesis, with several reliable methods available to organic chemists.
The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. google.com Pyridine (B92270) is a commonly used base and can also serve as the solvent. cbijournal.comnih.gov The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
A general representation of this reaction is the synthesis of N-phenylbenzenesulfonamide, where benzenesulfonyl chloride and aniline (B41778) are mixed, followed by the portion-wise addition of 10% sodium hydroxide, and the mixture is stirred for an hour at room temperature. cbijournal.com In the context of N-cyclopropylpyrazine-2-sulfonamide, this strategy could be approached in two ways: reacting aminopyrazine with cyclopropylsulfonyl chloride or reacting cyclopropylamine (B47189) with pyrazine-2-sulfonyl chloride. A study on the synthesis of N-(pyrazin-2-yl)benzenesulfonamides utilized a simple one-step reaction in acetone (B3395972) with pyridine between various sulfonyl chlorides and aminopyrazine at room temperature overnight. nih.gov
Table 1: General Conditions for Sulfonylation of Amines
| Reactants | Base | Solvent | Temperature | Typical Yield | Reference |
| Aniline, Benzene (B151609) sulfonyl chloride | Pyridine | Pyridine | 0-25 °C | Quantitative | cbijournal.com |
| p-Toluidine, Tosyl chloride | Pyridine | Pyridine | 0-25 °C | Quantitative | cbijournal.com |
| Aminopyrazine, Substituted benzenesulfonyl chlorides | Pyridine | Acetone | Room Temp | Not Specified | nih.gov |
| 4-Aminopyridine, Tosyl chloride | Aqueous Alkaline Medium | Water | Ambient | Not Specified | researchgate.net |
The nucleophilicity of the amine is a critical factor; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com
N-alkylation provides an alternative route to introduce the cyclopropyl (B3062369) group. This involves starting with a pre-formed sulfonamide (e.g., pyrazine-2-sulfonamide) and subsequently attaching the cyclopropyl moiety to the nitrogen atom. Traditional methods often use alkyl halides, but more advanced catalytic systems have been developed.
An efficient manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been developed. acs.orgorganic-chemistry.org This "borrowing hydrogen" approach utilizes a well-defined and bench-stable Mn(I) PNP pincer precatalyst, allowing for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org The plausible reaction mechanism begins with the activation of the precatalyst, followed by alcohol coordination and dehydrogenation to form an aldehyde and a manganese hydride species. acs.org Condensation with the sulfonamide forms an N-sulfonylimine, which is then reduced by the manganese hydride to yield the N-alkylated product. acs.org
Approaches to Pyrazine-Fused Sulfonamide Synthesis
The specific architecture of this compound requires methods that can efficiently assemble the pyrazine (B50134) core with the cyclopropyl-substituted sulfonamide group.
The direct incorporation of a pyrazine ring is most effectively achieved by using a pyrazine-containing starting material. As demonstrated in the synthesis of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, the reaction of 2-aminopyrazine (B29847) or 2-amino-6-chloropyrazine (B134898) with various benzenesulfonyl chlorides in pyridine and acetone provides a straightforward route to these structures. nih.gov This highlights a feasible pathway where 2-aminopyrazine could be reacted with cyclopropanesulfonyl chloride to form the target compound.
Introducing the cyclopropyl group can be accomplished either by starting with a cyclopropyl-containing reagent or by forming the ring during the synthesis.
One patented method for producing cyclopropyl sulfonamide involves a three-step synthesis starting from 3-chloropropane sulfonyl chloride. google.com
Conversion: 3-chloropropane sulfonyl chloride is reacted with tert-butyl amine to form N-tert-butyl-(3-chloro)propyl sulfonamide. google.com
Ring Closing: The intermediate is treated with n-butyl lithium to induce intramolecular cyclization, forming cyclopropane (B1198618) sulfonic acid tert-butylamide. google.com
Cleavage: The tert-butyl protecting group is cleaved using an acid, such as formic acid, to yield the final cyclopropyl sulfonamide. google.com
This cyclopropyl sulfonamide could then potentially be N-arylated with a suitable halopyrazine, or alternatively, a similar intramolecular cyclization strategy could be adapted to a precursor already containing the pyrazine moiety.
Advanced Synthetic Techniques Applicable to Pyrazine Sulfonamides
Modern organic synthesis offers sophisticated tools that can be applied to construct complex molecules like this compound with high efficiency and selectivity.
One-Pot Decarboxylative Halosulfonylation: A recently developed method allows for the synthesis of sulfonamides from readily available carboxylic acids and amines in a one-pot procedure. princeton.edu This copper-catalyzed process converts an aromatic carboxylic acid (like pyrazine-2-carboxylic acid) into a sulfonyl chloride intermediate, which is then aminated in situ. princeton.edu This avoids the need to isolate the often-reactive sulfonyl chloride and streamlines the synthetic sequence. princeton.edu
Photoredox Catalysis: For the construction of the cyclopropane ring itself, photoredox catalysis offers a modern approach. A transition-metal-free method has been developed for the synthesis of spirocyclopropyl succinimides and cyclopropyl-acetamides using N-substituted oxamic acids and an alkene under base/solvent-dependent conditions. acs.org Such radical-polar crossover cascade reactions provide a powerful means to access complex cyclopropane scaffolds. acs.org
Solid-Phase Synthesis: For creating libraries of related compounds, solid-phase synthesis protocols are highly effective. Cyclic peptidosulfonamides have been synthesized using a solid-phase approach followed by cyclization in solution, demonstrating the suitability of these techniques for combinatorial chemistry involving sulfonamides. nih.gov
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing the purity of products. nih.govorganic-chemistry.org This technology can be effectively applied to the synthesis of this compound. A plausible microwave-assisted approach would involve the reaction of pyrazine-2-sulfonyl chloride with cyclopropylamine in a suitable solvent under microwave irradiation. researchgate.netresearchgate.net The use of microwave heating can significantly reduce the reaction time from hours to minutes compared to conventional heating methods. organic-chemistry.org
In a typical procedure, pyrazine-2-sulfonyl chloride and cyclopropylamine would be mixed in a microwave-transparent vessel with a polar solvent, such as ethanol (B145695) or acetonitrile, and subjected to microwave irradiation at a controlled temperature and pressure. nih.govnih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). This method offers a rapid and efficient pathway to the target compound, minimizing the formation of byproducts. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Sulfonamides
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Reaction Yield | Moderate to high | Often higher yields |
| Purity of Product | Variable, may require extensive purification | Generally higher purity |
| Energy Consumption | High | Low |
| Reaction Conditions | Often requires high temperatures and pressures | Precise control over temperature and pressure |
This table presents a generalized comparison based on literature for sulfonamide synthesis and does not represent specific experimental data for this compound.
Scaffold Diversity Generation in Cyclic Sulfonamides
The generation of diverse molecular scaffolds is a cornerstone of modern medicinal chemistry. For cyclic sulfonamides, various strategies have been developed to create libraries of compounds with diverse structural features. nih.govnih.govmpg.de These approaches are valuable for exploring the structure-activity relationships of new chemical entities.
One common strategy involves a "branching-folding" approach, where a common intermediate is diversified through various annulation and nucleophilic addition reactions to generate a range of scaffolds. nih.gov While specific examples for pyrazine-containing cyclic sulfonamides are not prevalent, the general principles can be extrapolated. For instance, a suitable pyrazine-based precursor could undergo cyclization to form a cyclic sulfonamide, which could then be further functionalized. nih.gov This approach allows for the systematic modification of the core structure, leading to a diverse set of analogues.
Purification and Spectroscopic Characterization Methods
Following synthesis, the purification and structural confirmation of this compound are critical steps. Standard chromatographic techniques are employed for purification, while spectroscopic methods provide definitive structural elucidation.
Purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel, using a suitable eluent system such as a mixture of ethyl acetate (B1210297) and hexane. ijpbs.com The purity of the collected fractions can be assessed by thin-layer chromatography.
Spectroscopic characterization is essential to confirm the identity and structure of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). ripublication.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrazine ring, the cyclopropyl group, and the N-H proton of the sulfonamide. spectrabase.comchemicalbook.com The pyrazine protons would appear in the aromatic region, while the cyclopropyl protons would be observed in the upfield region. The N-H proton typically appears as a broad singlet. rsc.org
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazine ring, the cyclopropyl group, and any other substituents. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazine-H | δ 8.5 - 9.0 | m |
| Cyclopropyl-CH | δ 2.5 - 3.0 | m |
| Cyclopropyl-CH₂ | δ 0.5 - 1.0 | m |
| NH | δ 7.0 - 8.0 | br s |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound include:
N-H stretching vibration of the sulfonamide group around 3300-3200 cm⁻¹. rsc.orgnih.gov
Asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide at approximately 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. rsc.orgresearchgate.net
C-N and C=N stretching vibrations of the pyrazine ring. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov Electrospray ionization (ESI) is a common technique for sulfonamides. acs.orgresearchgate.netoup.comchula.ac.th The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular formula. Fragmentation analysis can provide further structural information. uni.lu
Table 3: Summary of Spectroscopic Data for Sulfonamides
| Spectroscopic Technique | Key Expected Features for this compound |
| ¹H NMR | Signals for pyrazine, cyclopropyl, and NH protons. |
| ¹³C NMR | Resonances for all unique carbon atoms. |
| FTIR (cm⁻¹) | N-H stretch (~3300-3200), S=O stretches (~1350, ~1160). |
| MS (ESI) | Molecular ion peak corresponding to the molecular weight. |
This table provides a general summary of expected spectroscopic features based on known data for sulfonamides and related heterocyclic compounds.
Investigations into Biological Activities and Molecular Interactions
Enzyme Inhibition Studies
The core structure, combining a pyrazine (B50134) ring with a sulfonamide group, has shown affinity for several enzymes, prompting detailed inhibition studies.
Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition
Sulfonamides are a well-established class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria and some protozoa. nih.govnih.gov They act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA), thereby halting the production of dihydrofolate and subsequent synthesis of nucleic acids essential for cell division. nih.gov
Within the pyrazine sulfonamide family, specific derivatives have been identified as potent DHPS inhibitors. Notably, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and its chlorinated analog, 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide (also known as sulfaclozine), are recognized inhibitors of bacterial DHPS. nih.gov Their activity against Mycobacterium tuberculosis has been investigated, with studies suggesting that the observed growth inhibition is due to the targeting of mycobacterial DHPS. nih.gov Molecular docking studies have supported this hypothesis, showing favorable binding of these compounds within the Mtb DHPS active site. nih.gov The antitubercular activity of these compounds highlights their potential as DHPS-targeting agents. nih.gov
| Compound Name | Organism | Activity Metric | Value |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | MIC | 6.25 µg/mL (25 µM) nih.gov |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide (Sulfaclozine) | M. tuberculosis H37Rv | MIC | 6.25 µg/mL (22 µM) nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is another key enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govresearchgate.net While sulfonamides primarily target DHPS, they are often used in combination with DHFR inhibitors, such as trimethoprim, to create a synergistic blockade of the folate pathway, enhancing therapeutic efficacy and reducing the development of resistance. nih.govnih.govmdpi.com
Some research efforts have focused on creating single molecules that can inhibit both enzymes simultaneously. nih.gov These dual-target inhibitors often combine a sulfonamide moiety for DHPS inhibition with a structural element, like a pyrimidine (B1678525) ring, known to bind to the DHFR active site. nih.gov For instance, studies have explored pteridine-sulfonamide conjugates as potential dual inhibitors of DHFR and other enzymes. researchgate.net While direct, potent inhibition of DHFR by simple N-cyclopropylpyrazine-2-sulfonamide derivatives is not extensively documented, the pharmacophore for folate pathway inhibition is present in active compounds like 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, suggesting a potential, albeit likely weaker, interaction with DHFR compared to their primary DHPS target. nih.gov
Carbonic Anhydrase (CA) Isoenzyme Inhibition
The sulfonamide group is a classic pharmacophore for the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.govmdpi.com Various aromatic and heterocyclic sulfonamides have been extensively studied as inhibitors of multiple CA isoenzymes, including the cytosolic forms CA I and CA II, and the membrane-bound isozyme CA IV. foxchase.orgcapes.gov.br
The inhibitory mechanism involves the binding of the deprotonated sulfonamide anion (SO2NH⁻) to the Zn(II) ion in the enzyme's active site, displacing a zinc-coordinated water molecule and blocking catalytic activity. mdpi.com Research on pyrazine-containing sulfonamides has confirmed their activity against CAs. Specifically, sulfachloropyrazine, a clinically used antibacterial agent, demonstrated inhibitory potential against bovine cytosolic carbonic anhydrase isozyme II (bCA II). nih.gov This demonstrates that the pyrazine sulfonamide scaffold is a viable candidate for CA inhibition. nih.gov While comprehensive data across all isoenzymes for this compound is limited, the established activity of related compounds suggests likely interactions. nih.gov
| Compound Name | Enzyme Isoform | Activity Metric | Value |
| Sulfachloropyrazine | Bovine CA II | % Inhibition | 42.4% nih.gov |
Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov The sulfonamide moiety has been identified as a critical structural feature in several selective COX-2 inhibitors, such as celecoxib. researchgate.net
| Compound Class | Enzyme Isoform | Activity Metric | IC₅₀ Range (nM) | Selectivity Index (SI) Range |
| Pyridazine (B1198779) Derivatives | COX-1 | IC₅₀ | 260 - 345 nih.gov | 15.71 - 21.29 nih.gov |
| Pyridazine Derivatives | COX-2 | IC₅₀ | 15.50 - 17.70 nih.gov | 15.71 - 21.29 nih.gov |
Other Enzyme Targets (e.g., USP7, PI3K-C2α, urease, HIV protease, SARS CoV-2 helicase, SARS CoV-2 RdRp, SARS CoV 3CL protease)
In the search for new therapeutic applications for pyrazine sulfonamides, computational "target fishing" campaigns have been employed to identify other potential protein interactions. nih.gov These in silico studies have highlighted matrix metalloproteinase-8 (MMP-8), also known as neutrophil collagenase, as a promising target for N-(pyrazin-2-yl)benzenesulfonamides. nih.gov
MMP-8 is a zinc-dependent endopeptidase primarily responsible for the degradation of type I collagen and plays a complex role in both tissue remodeling and inflammation. nih.gov In some contexts, like periodontitis, its activity is associated with tissue destruction, while in others, it can have protective or tumor-suppressive functions. nih.govnih.gov The identification of MMP-8 as a potential target for pyrazine sulfonamides through docking studies suggests a new avenue for research into their anti-inflammatory or tissue-modulatory effects, although experimental validation of this interaction is required. nih.gov No significant interactions have been reported in the literature for this compound class with the other specified enzyme targets.
Cellular Activity Profiling and Mechanism Elucidation
To understand the broader biological effects of pyrazine sulfonamides, their activity has been profiled in cellular models. A key aspect of this profiling is the assessment of cytotoxicity to determine the therapeutic window of these compounds.
A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were evaluated for their cytotoxic effects on the HepG2 human liver cancer cell line. nih.gov The results indicated that the compounds generally possess low cytotoxicity, with most derivatives showing half-maximal inhibitory concentrations (IC₅₀) greater than 100 µM. nih.gov This low level of toxicity is a favorable characteristic for potential therapeutic agents. The most cytotoxic compound identified in the series was N-(6-chloropyrazin-2-yl)-4-iodobenzenesulfonamide, though its IC₅₀ value was still in the high micromolar range. nih.gov The primary mechanism of cellular activity for antimicrobial pyrazine sulfonamides, such as sulfaclozine, is linked to the inhibition of the folate pathway via the DHPS enzyme, leading to bacteriostasis. nih.gov
| Compound Name | Cell Line | Activity Metric | Value (µM) |
| N-(6-chloropyrazin-2-yl)-4-iodobenzenesulfonamide | HepG2 | IC₅₀ | 179.5 nih.gov |
| Various other N-(pyrazin-2-yl)benzenesulfonamides | HepG2 | IC₅₀ | > 100 nih.gov |
Assays for Modulation of Cellular Processes
The evaluation of a novel compound like this compound would typically involve a battery of assays to determine its influence on various cellular processes, primarily focusing on antimicrobial activity and the modulation of cellular proliferation.
Antimicrobial Activity Studies:
The sulfonamide class of compounds is well-known for its antimicrobial properties. nih.govresearchgate.net These agents generally act as bacteriostatic agents, inhibiting the growth and multiplication of bacteria rather than killing them outright. researchgate.net Their mechanism often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. researchgate.net Folic acid is an essential nutrient for DNA synthesis and repair, and its disruption hinders bacterial replication. nih.gov
A standard approach to assess the antimicrobial potential of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Table 1: Representative Panel for Antimicrobial Susceptibility Testing
| Category | Organism | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus | A common cause of skin, respiratory, and bloodstream infections. |
| Streptococcus pneumoniae | A leading cause of pneumonia, meningitis, and sepsis. | |
| Gram-negative Bacteria | Escherichia coli | A frequent cause of urinary tract infections and gastroenteritis. |
| Pseudomonas aeruginosa | An opportunistic pathogen known for its resistance to multiple antibiotics. | |
| Fungi | Candida albicans | A common cause of opportunistic fungal infections. |
| Aspergillus fumigatus | A primary cause of invasive aspergillosis in immunocompromised individuals. |
Note: This table is a hypothetical representation of a typical screening panel. No specific data for this compound was found.
Cellular Proliferation Modulation:
Beyond antimicrobial effects, many sulfonamide derivatives have been investigated for their potential to modulate the proliferation of eukaryotic cells, particularly in the context of cancer research. nih.gov Assays such as the MTT assay or clonogenic assays are standard methods to evaluate a compound's cytostatic or cytotoxic effects on cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the compound required to inhibit cell proliferation by 50%.
Investigations into Molecular Mechanisms of Action
Understanding the molecular mechanism of action is critical to characterizing a compound's biological effects. For this compound, this would involve elucidating how it exerts its effects at a molecular level.
Competitive Antagonism:
Given its sulfonamide core, a primary hypothesis for the antimicrobial action of this compound would be competitive antagonism of p-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS). researchgate.net This would be investigated through enzyme kinetics studies, where the effect of the compound on the enzyme's activity is measured in the presence of varying concentrations of the substrate (PABA).
Interaction with Biological Macromolecules:
The interaction of this compound with its target protein(s) and other biological macromolecules would be a key area of investigation. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be employed to determine the binding affinity (Kd), stoichiometry, and thermodynamics of these interactions.
Molecular Target Identification and Validation
Identifying the specific molecular target(s) of a compound is a crucial step in drug discovery and chemical biology. For this compound, a definitive understanding of its biological activity would require the identification and validation of its direct binding partners within the cell. Several advanced methodologies are available for this purpose.
Affinity-Based Methodologies
Affinity-based methods rely on the specific interaction between the compound of interest and its protein target. mdpi.com This typically involves immobilizing a derivative of the compound onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. mdpi.com For this compound, this would necessitate the synthesis of a version with a linker for attachment to the affinity matrix.
Genetic-Based Techniques
Genetic approaches can complement chemical methods for target identification. For instance, in microorganisms, generating and screening for resistant mutants can reveal the target. Mutations in the gene encoding the target protein can lead to resistance by altering the binding site of the compound. Sequencing the genome of the resistant strains can then pinpoint the mutated gene and thus the putative target.
Chemical Proteomics Approaches
Chemical proteomics has emerged as a powerful tool for unbiased target identification in a native biological context. researchgate.netresearchgate.net This approach often utilizes a "clickable" version of the compound, which contains a bioorthogonal handle (e.g., an alkyne or azide). researchgate.net This probe is introduced to living cells, where it binds to its target(s). Following cell lysis, a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) is attached via a click reaction, enabling the enrichment and subsequent identification of the target proteins by mass spectrometry. researchgate.net This methodology could be applied to this compound to map its protein interaction landscape within the cell.
Structure Activity Relationship Sar and Structure Property Relationships Spr
Elucidation of Key Structural Features for Biological Activity
The potency and selectivity of pyrazine (B50134) sulfonamides are dictated by the nature of the substituents at three key positions: the sulfonamide nitrogen, the pyrazine ring, and the group attached to the sulfonyl moiety.
The substitution at the sulfonamide nitrogen (N1) is a critical determinant of the biological activity of sulfonamide-containing compounds. In many classes of sulfonamides, this position is crucial for interaction with biological targets and for modulating physicochemical properties such as acidity (pKa), which affects cell permeability and bioavailability.
In the broader class of sulfonamides, mono-substitution at the N1 position is generally favorable for activity, while di-substitution often leads to a loss of potency. researchgate.net The introduction of heterocyclic rings at this position has been a common strategy to enhance the potency of antibacterial sulfonamides. bohrium.com For instance, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the nature of the substituent on the benzene (B151609) ring, rather than a direct substitution on the sulfonamide nitrogen, was explored, highlighting the importance of the groups attached to the sulfonyl moiety. nih.govresearchgate.net
The following table illustrates the effect of substitution on a related pyrazine carboxamide scaffold, which can provide insights into the potential impact of similar substitutions on a pyrazine sulfonamide.
| Compound | Substituent (R) | Lipophilicity (log P) | Antimycobacterial Activity (% inhibition) |
|---|---|---|---|
| 2d | 3-methylphenyl | 3.89 | 65 |
| 2f | 3-methylphenyl (with 5-tert-butyl on pyrazine) | 5.32 | 68 |
| 2o | 3,5-bis(trifluoromethyl)phenyl (with 5-tert-butyl on pyrazine) | 6.85 | 72 |
Data adapted from a study on substituted amides of pyrazine-2-carboxylic acids, demonstrating how modifications influence lipophilicity and biological activity. researchgate.net
The pyrazine ring is not merely a scaffold but an active participant in molecular interactions. As a six-membered heterocyclic aromatic ring with two nitrogen atoms, it is electron-deficient in character. mdpi.com This property influences its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking with biological targets.
Substitutions on the pyrazine ring can significantly modulate the electronic properties and steric profile of the entire molecule. For example, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the introduction of a chlorine atom at the 6-position of the pyrazine ring did not significantly alter the antitubercular activity compared to the unsubstituted analog, suggesting that for this specific activity, other factors might be more dominant. nih.govresearchgate.net However, in other contexts, substitutions can fine-tune binding affinity and selectivity.
The following table, derived from a study on N-(pyrazin-2-yl)benzenesulfonamides, shows the antimycobacterial activity of compounds with and without substitution on the pyrazine ring.
| Compound | Pyrazine Ring Substitution | Benzene Ring Substitution | MIC against M. tuberculosis (µg/mL) | MIC (µM) |
|---|---|---|---|---|
| 4a | Unsubstituted | 4-amino | 6.25 | 25 |
| 4b | 6-chloro | 4-amino | 6.25 | 22 |
Data from a study on substituted N-(pyrazin-2-yl)benzenesulfonamides, indicating that for this particular scaffold, a 6-chloro substitution on the pyrazine ring had minimal impact on the antitubercular activity. nih.gov
The cyclopropyl (B3062369) group is a versatile substituent in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. Its rigid, three-membered ring structure can confer a number of advantages.
The cyclopropyl ring can act as a conformational constraint, locking the substituent in a specific orientation that may be more favorable for binding to a biological target. This pre-organization can lead to an entropically more favorable binding event. Furthermore, the cyclopropyl group can serve as a bioisostere for other groups, such as isopropyl or even phenyl, while offering a different lipophilicity profile. It can also enhance metabolic stability by blocking sites susceptible to oxidation. For instance, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated oxidation.
NMR studies on N-cyclopropylacetamides have revealed that they can adopt unexpected conformations, such as a higher population of the E-rotamer (cis) around the carbonyl-nitrogen bond, which is rare in other secondary acetamides. capes.gov.br This distinct conformational behavior could influence how N-cyclopropylpyrazine-2-sulfonamide interacts with its biological targets.
Spatial and Electronic Effects on Potency and Selectivity
The cyclopropyl group, with its enhanced π-character in the C-C bonds, can also participate in electronic interactions. The conformational rigidity imparted by the cyclopropyl group can lead to a more defined spatial arrangement of the entire molecule, which can enhance selectivity for a specific biological target by favoring a particular binding mode. Studies on N-cyclopropyl amides indicate a preference for an ortho conformation around the N-cPr bond, which differs from the anti conformation typically preferred by other secondary acetamides. capes.gov.br This suggests that the cyclopropyl group can induce a specific and potentially advantageous conformation in the molecule.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like pyrazine derivatives and sulfonamides, QSAR models have been developed to predict their activity and guide the design of new, more potent analogs.
For pyrazine derivatives, QSAR studies have shown that electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as steric and topological parameters, are important for their biological activity. mdpi.com In one study on pyrazine derivatives with antiproliferative activity, both multiple linear regression (MLR) and artificial neural network (ANN) models were successfully developed, indicating a high correlation between the calculated molecular descriptors and the observed activity. mdpi.com
For benzenesulfonamides, QSAR studies have been successfully applied to model their activity as carbonic anhydrase inhibitors. nih.govnih.gov These studies have highlighted the importance of topological indices, such as the Balaban index, and quantum chemical descriptors in predicting the inhibitory potency of these compounds. nih.gov Such models can be instrumental in the rational design of novel inhibitors.
Computational and Theoretical Studies
Molecular Docking Simulations to Predict Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a important tool in structure-based drug design.
Molecular docking simulations for related pyrazine (B50134) sulfonamides have successfully predicted their binding modes. For example, docking studies on substituted N-(pyrazin-2-yl)benzenesulfonamides identified potential interactions within the folate pathway of Mycobacterium tuberculosis. nih.gov These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For N-cyclopropylpyrazine-2-sulfonamide, one would expect the sulfonamide group to play a crucial role in forming hydrogen bonds, while the pyrazine and cyclopropyl (B3062369) groups would likely engage in hydrophobic and other non-covalent interactions.
A hypothetical docking study of this compound might yield results similar to those observed for other sulfonamides, as illustrated in the table below.
| Predicted Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Target |
| Hydrogen Bond | Sulfonamide NH and SO₂ | Ser, Thr, Asn, Gln |
| Hydrophobic Interaction | Cyclopropyl group, Pyrazine ring | Ala, Val, Leu, Ile, Phe |
| Pi-Stacking | Pyrazine ring | Phe, Tyr, Trp, His |
Quantum Chemical Calculations (e.g., DFT studies for electronic structure and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These properties are fundamental to its reactivity and interactions. For various sulfonamide derivatives, DFT has been used to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing chemical reactivity and the nature of chemical bonds. researchgate.net Such calculations for this compound would elucidate its electronic structure, charge distribution, and reactivity profile.
Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target over time. For other novel sulfonamide derivatives, MD simulations have been used to assess the stability of the ligand-protein complex and to refine the binding modes predicted by molecular docking. These simulations can reveal how the flexibility of both the ligand and the protein influences the binding affinity and specificity.
Virtual Screening and In Silico Library Design for Analog Exploration
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the broader class of sulfonamides, virtual screening has been used to identify novel inhibitors for various targets. rsc.org If this compound were identified as a hit compound, in silico library design would be the next step. This involves computationally generating and evaluating a series of analogs to explore the structure-activity relationship (SAR) and optimize the lead compound for improved potency and selectivity.
Lipophilicity and Other Physicochemical Property Modeling
The lipophilicity of a compound is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For substituted N-(pyrazin-2-yl)benzenesulfonamides, lipophilicity has been studied to understand its impact on antimicrobial activity. nih.gov The acidobasic properties, specifically the pKa of the sulfonamide moiety, are also crucial as they determine the ionization state of the compound at physiological pH, which in turn affects its solubility, permeability, and target engagement. nih.gov For this compound, computational models could predict its logP (a measure of lipophilicity) and pKa values, providing essential information for its development as a potential drug candidate.
The table below presents a summary of physicochemical properties that would be computationally modeled for this compound, based on typical values for related compounds.
| Property | Predicted Value Range | Significance |
| logP | 1.5 - 3.0 | Influences solubility and membrane permeability. |
| pKa | 7.0 - 9.0 | Determines the ionization state at physiological pH. |
| Polar Surface Area (PSA) | 60 - 80 Ų | Affects cell membrane penetration. |
| Molecular Weight | ~200 - 250 g/mol | Impacts diffusion and transport properties. |
Design and Synthesis of N Cyclopropylpyrazine 2 Sulfonamide Derivatives and Hybrid Molecules
Rational Design Strategies for Enhanced Biological Activity
Rational drug design for N-cyclopropylpyrazine-2-sulfonamide derivatives focuses on methodical, structure-based modifications to improve their interaction with biological targets. nih.gov This involves a deep understanding of the structure-activity relationships (SAR) that govern the compound's behavior.
Scaffold Modification and Optimization
Scaffold modification of the this compound core is a key strategy to enhance biological activity and address potential metabolic liabilities. rsc.org This can involve altering the pyrazine (B50134) ring, the cyclopropyl (B3062369) group, or the sulfonamide linker. One common approach is "scaffold hopping," where the pyrazine core might be replaced with another heterocyclic system to improve properties like target affinity or metabolic stability. rsc.orgnih.govnih.gov For instance, replacing an aromatic system with a more electron-deficient ring can increase robustness towards oxidative metabolism by cytochrome P450 enzymes. rsc.org
Optimization of substituents on the pyrazine ring is another critical aspect. The introduction of different functional groups can influence the molecule's electronics, sterics, and hydrogen-bonding capabilities, all of which can impact its biological activity. For example, in a series of 2,4-diaminopyrimidine (B92962) derivatives, various substitutions were explored to understand the structure-activity relationship and validate a pharmacophore model. nih.gov
Bioisosteric Replacements within the Pyrazine Sulfonamide Scaffold
Bioisosteric replacement is a powerful tool in medicinal chemistry used to fine-tune the properties of a lead compound like this compound. researchgate.net This strategy involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic parameters. researchgate.net
For the pyrazine sulfonamide scaffold, several bioisosteric replacements can be considered. The sulfonamide group itself is a well-known bioisostere of a carboxylic acid or an amide, offering a different hydrogen bonding pattern and potentially improved metabolic stability. nih.gov In some instances, replacing the sulfonamide with a sulfoximine (B86345) group has been shown to improve the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
The pyrazine ring can also be a subject of bioisosteric replacement. It is often considered a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270). Depending on the target, replacing the pyrazine with a different heterocycle can modulate the compound's activity. For example, in the search for novel anti-inflammatory agents, bioisosteric replacement of a carbon atom with a sulfur atom in a related heterocyclic system led to a decrease in affinity towards COX-1, suggesting a potential for increased selectivity. nih.gov
Below is a table of common bioisosteric replacements that could be applied to the this compound scaffold.
| Original Group | Potential Bioisosteric Replacement(s) | Rationale |
| Pyrazine Ring | Pyridine, Thiophene, Furan | Modify aromaticity, hydrogen bonding capacity, and metabolic stability. |
| Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-), Reversed Sulfonamide (-NHSO₂-) | Alter hydrogen bonding properties and chemical stability. |
| Cyclopropyl Group | Small alkyl groups, Oxetane | Modulate lipophilicity and metabolic stability. |
Molecular Hybridization Approaches with Other Pharmacophores
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. rsc.org This approach can lead to compounds with improved affinity, selectivity, or a dual mode of action. For this compound, hybridization with other heterocyclic systems or glycomimetics opens up new avenues for developing novel therapeutic agents.
Combining Sulfonamides with Heterocyclic Systems (e.g., benzothiazole (B30560), triazole, pyridone)
The fusion of the pyrazine sulfonamide scaffold with other heterocyclic systems like benzothiazole, triazole, and pyridone has been a fruitful area of research for generating novel compounds with a wide range of biological activities.
Benzothiazole: The benzothiazole moiety is a prominent pharmacophore in medicinal chemistry. Hybrid molecules incorporating both sulfonamide and benzothiazole scaffolds have been synthesized and evaluated for various therapeutic applications. For example, novel hybrid sulfonamide molecules with a benzothiazole scaffold have been developed, showcasing the potential of this combination.
Triazole: The 1,2,3-triazole ring is a common linker in medicinal chemistry, often used to connect different pharmacophores. The hybridization of sulfonamides with triazoles has led to the discovery of potent inhibitors of various enzymes. For instance, a series of 1,2,3-triazole-sulfonamide hybrids have been synthesized and shown to have promising antitumor activity. researchgate.net In another study, novel 1,2,4-triazole (B32235) bearing 5-substituted biphenyl-2-sulfonamide derivatives were designed as potential antihypertensive candidates. Research has also explored sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents. nih.gov The synthesis of these hybrids often utilizes click chemistry, a highly efficient and reliable method for connecting molecular fragments. mdpi.com
Pyridone: Pyridone derivatives are another important class of heterocycles with diverse biological activities. The combination of a sulfonamide with a pyridone ring has been explored to create novel compounds. For example, a series of pyridine acyl sulfonamide derivatives have been designed and synthesized as potential COX-2 inhibitors. nih.gov
The following table summarizes the biological activities of some hybrid molecules containing sulfonamides and other heterocyclic systems.
| Hybrid System | Target/Activity | Reference Compound Example |
| Sulfonamide-Triazole | Antifungal, Antibacterial | 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones |
| Sulfonamide-Triazole | Anticancer | 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives |
| Sulfonamide-Quinoline | Antimicrobial | 1,2,3-triazole-based polyaromatic compounds containing chloroquinoline |
| Pyridine Acyl Sulfonamide | COX-2 Inhibition | Pyridine acyl sulfonamide derivatives |
Exploration of Sulfonamide-Containing Glycomimetics
Glycomimetics are compounds designed to mimic the structure and function of carbohydrates. The incorporation of a sulfonamide moiety into a glycomimetic scaffold is an emerging area of research. While specific examples of this compound-based glycomimetics are not widely reported, the general strategy of creating sulfonamide-containing glycomimetics holds promise. This approach could lead to the development of novel compounds that target carbohydrate-binding proteins (lectins) or glycosyltransferases with improved pharmacokinetic properties compared to their natural carbohydrate counterparts. The synthesis of such molecules can be complex, often involving multi-step procedures. One study reported the synthesis of glycoconjugates of alkaloids using a 1,2,3-triazole linker to attach sugar units, which resulted in improved water solubility. mdpi.com
Development of Probe Molecules for Target Detection
The development of molecular probes from lead compounds like this compound is crucial for identifying their biological targets and elucidating their mechanism of action. nih.gov These probes are often designed by incorporating a reporter group, such as a fluorescent tag or a reactive group for covalent labeling, onto the core scaffold. nih.gov
The design of a useful chemical probe requires that the modification does not significantly impair the compound's binding affinity for its target. Computational methods can be employed to predict how modifications will affect binding. nih.gov For example, fluorescent probes based on sulfonamides have been developed for imaging purposes. While specific probes derived from this compound are not extensively documented, the principles of probe design are applicable. A fluorescent group could be attached to the pyrazine ring or the cyclopropyl moiety, provided that this modification does not abrogate its biological activity. The development of such probes would be a valuable tool for target validation and for studying the biological pathways modulated by this class of compounds.
Future Perspectives in N Cyclopropylpyrazine 2 Sulfonamide Research
Unexplored Modulations of Biological Pathways
The pyrazine (B50134) and sulfonamide moieties are well-established pharmacophores present in numerous clinically approved drugs. This history provides a fertile ground for hypothesizing the potential biological activities of N-cyclopropylpyrazine-2-sulfonamide.
Future research should prioritize screening this compound against a variety of biological targets known to be modulated by pyrazine sulfonamides. A primary area of interest would be its potential as an antimicrobial agent . Sulfonamides are classic antibacterial drugs that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov Research on substituted N-(pyrazin-2-yl)benzenesulfonamides has demonstrated activity against Mycobacterium tuberculosis. nih.gov Therefore, evaluating this compound against a panel of pathogenic bacteria, including drug-resistant strains, is a logical first step.
Another promising avenue is the investigation of its role as a carbonic anhydrase (CA) inhibitor . Sulfonamides are the cornerstone of CA inhibitor design, and various heterocyclic sulfonamides have shown potent and selective inhibition of different CA isoforms. mdpi.com Given that CA inhibitors are used to treat glaucoma, epilepsy, and certain types of cancer, exploring the inhibitory activity of this compound against human CA isoforms (hCAs) such as hCA I, II, IX, and XII could reveal novel therapeutic applications. mdpi.comrsc.org
The pyrazine ring is also a key component in several anticancer agents . For instance, bortezomib, a pyrazine-containing proteasome inhibitor, is a frontline treatment for multiple myeloma. mdpi.com Furthermore, some pyrazine sulfonamide derivatives have exhibited antiproliferative effects against various cancer cell lines. researchgate.net Screening this compound against a diverse panel of cancer cell lines could uncover potential as an anticancer therapeutic.
Finally, the field of kinase inhibition presents another unexplored territory. Kinases are critical regulators of cell signaling, and their dysregulation is implicated in numerous diseases. The structural motifs of this compound could allow it to fit into the ATP-binding pocket of various kinases. A broad kinase screen could identify unexpected targets and open up new therapeutic possibilities.
Advancements in Synthetic Methodologies for Complex Analogs
The synthesis of this compound itself is anticipated to be achievable through established chemical reactions. A likely route would involve the reaction of pyrazine-2-sulfonyl chloride with cyclopropylamine (B47189). However, the future of this research will depend on the ability to generate a diverse library of complex analogs for structure-activity relationship (SAR) studies.
A key area for advancement will be the development of more efficient and versatile methods for the synthesis of substituted pyrazine-2-sulfonyl chlorides . This would allow for the introduction of various functional groups onto the pyrazine ring, enabling a fine-tuning of the compound's electronic and steric properties.
Furthermore, the exploration of late-stage functionalization techniques could prove invaluable. Methods that allow for the modification of the pyrazine or cyclopropyl (B3062369) rings on the fully assembled this compound scaffold would significantly accelerate the generation of analogs. This could include C-H activation strategies to introduce new substituents.
The synthesis of analogs with more complex N-substituents beyond the cyclopropyl group will also be crucial. This could involve developing robust methods for the coupling of pyrazine-2-sulfonyl chloride with a wide range of primary and secondary amines, including those with challenging steric or electronic properties. Microwave-assisted synthesis could be explored to expedite these reactions. nih.gov
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For a novel compound like this compound, these techniques can guide and accelerate its development.
Molecular docking studies will be fundamental in predicting the binding modes of this compound and its analogs within the active sites of potential biological targets identified through screening. nih.govacs.org For example, docking into the active sites of bacterial DHPS, various carbonic anhydrase isoforms, or protein kinases can provide insights into the structural basis of activity and guide the design of more potent and selective inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies will be essential once a library of analogs with corresponding biological activity data is generated. nih.govresearchgate.net By correlating the structural features of the analogs with their biological activity, QSAR models can be developed to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its analogs when bound to a target protein. These simulations can provide a more realistic picture of the binding interactions and help to explain the observed SAR data.
Interdisciplinary Research Directions in Chemical Biology
The unique structure of this compound opens up exciting possibilities for interdisciplinary research at the interface of chemistry and biology.
One promising direction is the development of chemical probes based on the this compound scaffold. By incorporating a reporter tag (e.g., a fluorophore or a biotin) or a photoreactive group, analogs can be synthesized to identify the cellular targets of this compound class through techniques like affinity chromatography or photo-affinity labeling.
The pyrazine moiety is known to participate in the formation of conductive materials. nih.gov This raises the intriguing possibility of exploring the electronic properties of this compound and its self-assembly into novel biomaterials. Such materials could have applications in biosensing or drug delivery.
Finally, the metabolic fate of this compound is a critical area for investigation. Interdisciplinary studies involving medicinal chemists, biochemists, and pharmacologists will be necessary to understand how the compound is metabolized and to design analogs with improved pharmacokinetic properties. Research on related sulfonamides has shown that metabolism can be a key determinant of a compound's efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
